2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid
CAS No.: 2193060-72-7
Cat. No.: VC7792980
Molecular Formula: C11H15N3O4
Molecular Weight: 253.258
* For research use only. Not for human or veterinary use.
![2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid - 2193060-72-7](/images/structure/VC7792980.png)
Specification
CAS No. | 2193060-72-7 |
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Molecular Formula | C11H15N3O4 |
Molecular Weight | 253.258 |
IUPAC Name | 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17) |
Standard InChI Key | WSGLMLSMFAYKFA-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-{[(tert-Butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid has the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . Its structure comprises a pyrimidine ring substituted at positions 2, 4, and 5 (Figure 1). The Boc group (-O(C(CH₃)₃)CO-) protects the amino moiety, while the carboxylic acid (-COOH) and methyl (-CH₃) groups enhance reactivity and steric effects .
Table 1: Key Identifiers of the Compound
Property | Value |
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CAS Number | 1240596-36-4 |
Molecular Formula | C₁₂H₁₇N₃O₄ |
Molecular Weight | 267.28 g/mol |
SMILES Notation | O=C(OC(C)(C)C)NCc1ncc(c(n1)C)C(=O)O |
Structural Analysis
The pyrimidine ring’s electron-deficient nature is mitigated by the methyl group at position 4, which donates electrons through hyperconjugation. The Boc group at position 2 introduces steric bulk, protecting the amine during synthetic reactions . The carboxylic acid at position 5 enables salt formation or esterification, broadening its utility in drug design .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While direct synthesis details are scarce in the literature, analogous Boc-protected pyrimidines suggest a multi-step approach:
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Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile group .
Industrial-Scale Production
A related compound, (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, was synthesized using green chemistry principles, achieving 100 kg batch capacities . Similar strategies—such as solvent-free crystallization and hydrogen bond-driven purification—could apply to the target compound.
Physicochemical Properties
Solubility and Stability
Boc-protected compounds are typically lipophilic, favoring solubility in dichloromethane or tetrahydrofuran. The carboxylic acid group may enhance water solubility at physiological pH . Stability studies for analogs indicate decomposition above 150°C, with the Boc group cleaving under acidic conditions .
Table 2: Comparative Properties of Related Compounds
Spectroscopic Data
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IR: Expected peaks include N-H stretch (~3350 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹) .
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NMR: ¹H NMR would show tert-butyl singlet (δ 1.4 ppm), pyrimidine protons (δ 8–9 ppm), and methyl group (δ 2.5 ppm) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The Boc group’s orthogonality makes the compound valuable in peptide synthesis and prodrug design. For example, Boc-protected intermediates are pivotal in antiviral agents like Velpatasvir . The carboxylic acid facilitates conjugation to carriers or activation for amide bond formation .
Drug Design Implications
The methyl group at position 4 may improve metabolic stability by hindering cytochrome P450 oxidation. Comparative studies with the 4,6-dimethyl analog (CAS 2919947-47-8) suggest enhanced crystallinity and shelf life .
Comparative Analysis with Structural Analogs
Impact of Methyl Substitution
The 4-methyl group in the target compound reduces ring electron deficiency compared to the non-methylated analog (CAS 1240594-58-4), potentially altering reactivity in nucleophilic substitutions . The 4,6-dimethyl variant (CAS 2919947-47-8) shows increased molecular weight and lipophilicity, impacting bioavailability .
Functional Group Interplay
The Boc group’s steric bulk limits unwanted side reactions, while the carboxylic acid enables diverse derivatization. In contrast, esterified analogs (e.g., methyl esters) offer better membrane permeability but require hydrolysis for activation .
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